

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Gelomuloside B

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Compound of Interest

Compound Name: *Gelomuloside B*

Cat. No.: *B1156018*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelomuloside B is a flavonoid glycoside that has been isolated from the leaves of *Suregada multiflora*.^[1] Its chemical structure, as determined by spectroscopic methods, is presented in Figure 1. The molecular formula of **Gelomuloside B** is $C_{28}H_{32}O_{15}$, with a molecular weight of 608.54 g/mol.^[1] As a member of the flavonoid class of natural products, **Gelomuloside B** is of interest for its potential biological activities. The structural elucidation and quantification of **Gelomuloside B** in complex mixtures such as plant extracts require robust analytical techniques. This document provides detailed application notes and protocols for the analysis of **Gelomuloside B** using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

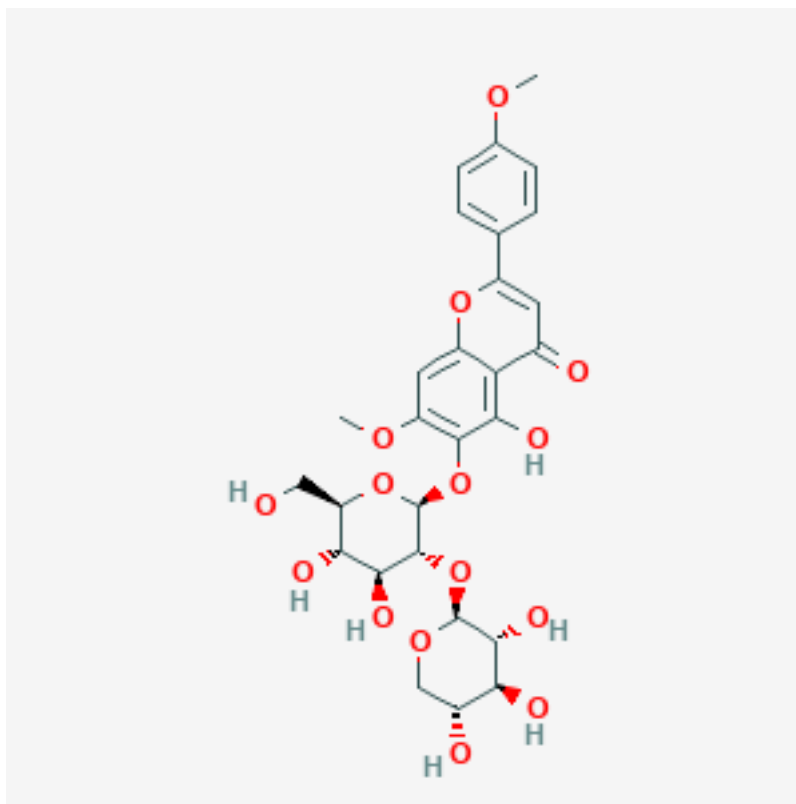


Figure 1. Chemical Structure of **Gelomuloside B**.

Part 1: Mass Spectrometry Analysis of **Gelomuloside B**

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for the identification and quantification of **Gelomuloside B**. The high sensitivity and specificity of this method allow for the detection of the compound in complex matrices.

Predicted Mass Spectrometry Data

While experimental mass spectrometry data for **Gelomuloside B** is not widely published, theoretical values for common adducts can be predicted based on its molecular formula. This information is crucial for targeted analysis.

Adduct Ion	Predicted m/z
[M+H] ⁺	609.18141
[M+Na] ⁺	631.16335
[M+K] ⁺	647.13729
[M-H] ⁻	607.16685
[M+HCOO] ⁻	653.17233
Data sourced from PubChem.[2]	

Fragmentation Pattern

Gelomuloside B is a flavonoid O-glycoside. In tandem mass spectrometry (MS/MS), the fragmentation of such compounds typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties.[3] The initial fragmentation would likely show the loss of the terminal sugar, followed by the loss of the second sugar to yield the aglycone.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of **Gelomuloside B** in a plant extract.

1. Sample Preparation (Solid-Liquid Extraction)

- 1.1. Weigh 1 gram of dried and powdered plant material.
- 1.2. Add 10 mL of 80% methanol in water.
- 1.3. Sonicate the mixture for 30 minutes at room temperature.
- 1.4. Centrifuge at 4000 rpm for 15 minutes.
- 1.5. Collect the supernatant.
- 1.6. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Conditions

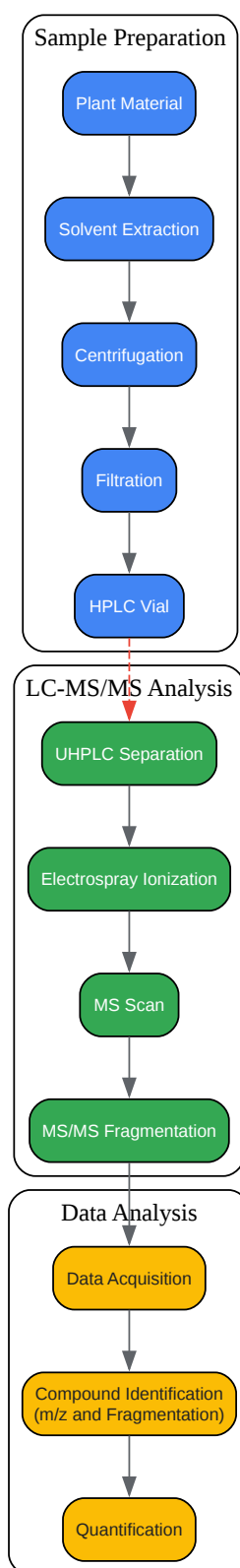
- Instrument: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-20 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

3. Mass Spectrometry Conditions

- Instrument: Q-TOF or Orbitrap Mass Spectrometer
- Ionization Mode: ESI (Positive and Negative)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow:

- Cone Gas: 50 L/h
- Desolvation Gas: 600 L/h
- Acquisition Mode:
 - MS Scan Range: m/z 100-1000
 - MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted m/z values for **Gelomuloside B**.

LC-MS/MS Workflow Diagram



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Caption: Workflow for the LC-MS/MS analysis of **Gelomuloside B**.

Part 2: NMR Spectroscopy Analysis of Gelomuloside B

NMR spectroscopy is the most powerful tool for the complete structural elucidation of natural products like **Gelomuloside B**. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to determine the connectivity of the molecule.

Representative NMR Data

Due to the lack of publicly available experimental NMR spectra for **Gelomuloside B**, the following tables present representative chemical shifts based on the known structure and data from structurally similar flavonoid glycosides. The aglycone is based on apigenin, and the sugars are glycosidically linked.

Table 1: Representative ^1H -NMR Data for **Gelomuloside B** (in DMSO- d_6)

Position	Representative δ (ppm)	Multiplicity	J (Hz)
Aglycone			
3	~6.8	s	
8	~6.4	s	
2', 6'	~7.9	d	~8.5
3', 5'	~6.9	d	~8.5
5-OH	~12.9	s	
OCH ₃	~3.8	s	
Inner Sugar			
1''	~5.1	d	~7.5
2''-6''	~3.2-3.8	m	
Outer Sugar			
1'''	~4.5	d	~7.5
2'''-5'''	~3.1-3.6	m	

Table 2: Representative ¹³C-NMR Data for **Gelomuloside B** (in DMSO-d₆)

Position	Representative δ (ppm)
Aglycone	
2	~164.0
3	~103.0
4	~182.0
5	~161.5
6	~131.0
7	~163.0
8	~94.5
9	~157.0
10	~105.0
1'	~121.0
2', 6'	~128.5
3', 5'	~116.0
4'	~161.0
OCH ₃	~56.0
Inner Sugar	
1"	~100.0
2"	~74.0
3"	~85.0 (glycosidic linkage)
4"	~69.0
5"	~76.0
6"	~61.0
Outer Sugar	

1"	~104.0
2"	~73.0
3"	~76.5
4"	~70.0
5"	~66.0

Experimental Protocol: NMR Analysis

1. Sample Preparation

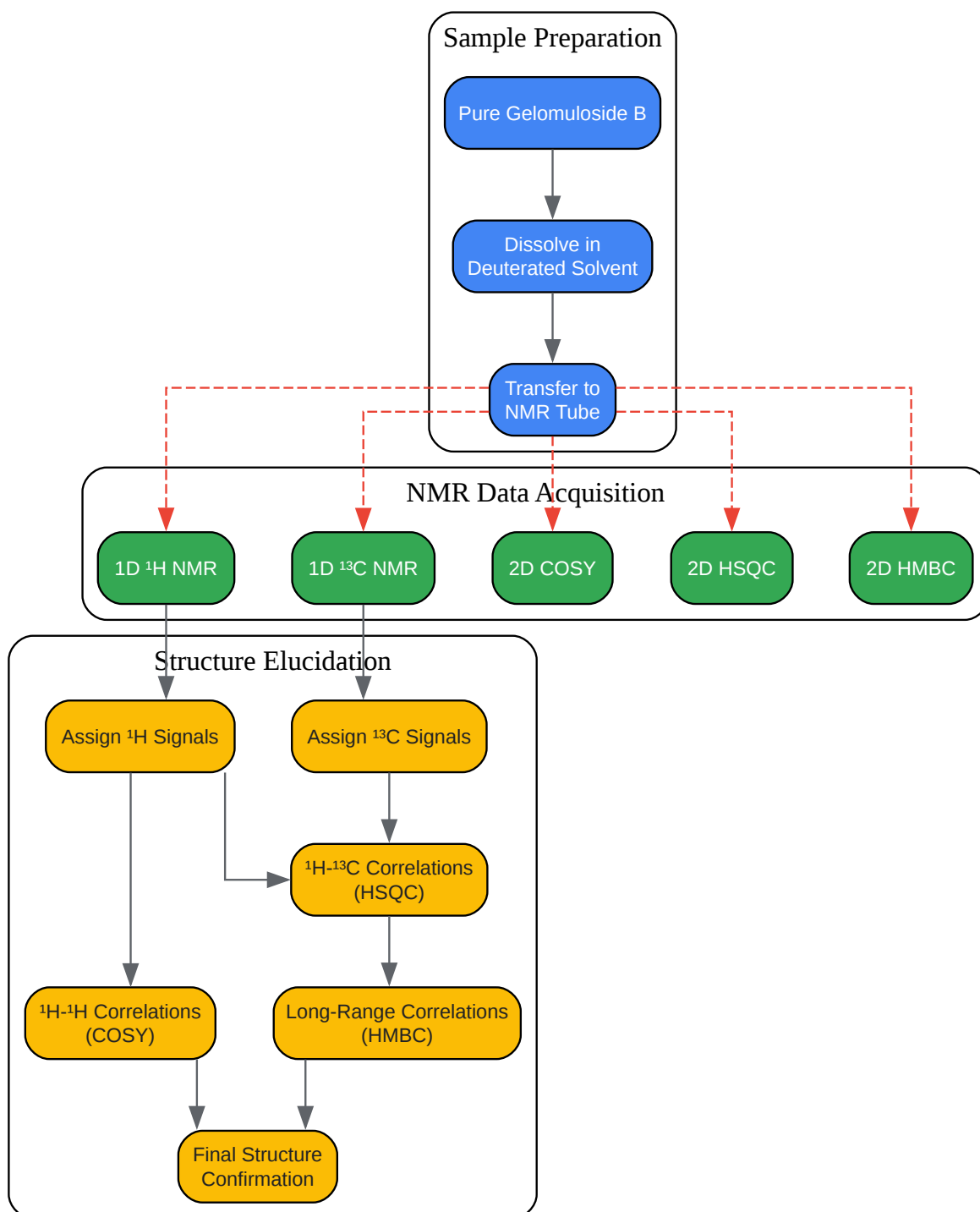
- 1.1. Dissolve 5-10 mg of purified **Gelomuloside B** in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- 1.2. Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments

- Instrument: 500 MHz (or higher) NMR spectrometer.
- 1D NMR:
 - ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire with proton decoupling.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within each sugar ring).[4]
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.[4]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the connectivity between the

aglycone and the sugars, and between the two sugar units.[4]

NMR Structure Elucidation Workflow



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Caption: Workflow for the NMR-based structure elucidation of **Gelomuloside B**.

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- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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